Cas no 50714-66-4 (N-4-(2-aminoethoxy)phenylacetamide)

N-4-(2-aminoethoxy)phenylacetamide structure
50714-66-4 structure
Product name:N-4-(2-aminoethoxy)phenylacetamide
CAS No:50714-66-4
MF:C10H14N2O2
MW:194.23036
CID:1569021
PubChem ID:21535032

N-4-(2-aminoethoxy)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[4-(2-aminoethoxy)phenyl]-
    • EN300-55438
    • 50714-66-4
    • N-[4-(2-aminoethoxy)phenyl]acetamide, AldrichCPR
    • SCHEMBL12322301
    • N-[4-(2-aminoethoxy)phenyl]acetamide
    • N-4-(2-aminoethoxy)phenylacetamide
    • Inchi: InChI=1S/C10H14N2O2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)
    • InChI Key: GMAAGXQXYFWZEH-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=CC=C(C=C1)OCCN

Computed Properties

  • Exact Mass: 194.10562
  • Monoisotopic Mass: 194.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.4A^2

Experimental Properties

  • PSA: 64.35

N-4-(2-aminoethoxy)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-55438-0.1g
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4 95%
0.1g
$202.0 2023-02-10
TRC
A620888-50mg
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4
50mg
$ 160.00 2022-06-07
Enamine
EN300-55438-2.5g
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4 95%
2.5g
$1202.0 2023-02-10
TRC
A620888-10mg
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4
10mg
$ 50.00 2022-06-07
TRC
A620888-100mg
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4
100mg
$ 250.00 2022-06-07
1PlusChem
1P019Y3S-500mg
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4 95%
500mg
$656.00 2023-12-17
Enamine
EN300-55438-5.0g
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4 95%
5.0g
$1779.0 2023-02-10
Enamine
EN300-55438-0.05g
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4 95%
0.05g
$135.0 2023-02-10
Enamine
EN300-55438-1.0g
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4 95%
1.0g
$614.0 2023-02-10
1PlusChem
1P019Y3S-250mg
N-[4-(2-aminoethoxy)phenyl]acetamide
50714-66-4 95%
250mg
$407.00 2023-12-17

N-4-(2-aminoethoxy)phenylacetamide Related Literature

Additional information on N-4-(2-aminoethoxy)phenylacetamide

Acetamide, N-[4-(2-aminoethoxy)phenyl]-: A Comprehensive Overview

The compound Acetamide, N-[4-(2-aminoethoxy)phenyl]-, also identified by the CAS number 50714-66-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. The molecule consists of an acetamide group attached to a phenyl ring substituted with a 2-aminoethoxy group, which imparts distinctive chemical and biological characteristics.

Recent studies have highlighted the importance of Acetamide, N-[4-(2-aminoethoxy)phenyl]- in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of various pharmaceutical agents, particularly in the design of drugs targeting specific enzyme activities or receptor interactions. The presence of the aminoethoxy group introduces hydrophilic properties, enhancing the compound's solubility and bioavailability, which are critical factors in drug delivery systems.

In terms of synthesis, Acetamide, N-[4-(2-aminoethoxy)phenyl]- can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for large-scale production. The use of green chemistry principles in these synthetic pathways has also been a focus of recent research, aligning with global efforts to reduce environmental impact.

The structural versatility of Acetamide, N-[4-(2-aminoethoxy)phenyl]- has led to its exploration in diverse applications beyond pharmaceuticals. For instance, it has been investigated as a building block in polymer chemistry, where its functional groups can be utilized to create advanced materials with tailored properties. Additionally, its role in catalysis has been examined, with studies demonstrating its potential as a ligand in transition metal-catalyzed reactions.

From a biological standpoint, Acetamide, N-[4-(2-aminoethoxy)phenyl]- has shown promising activity in preclinical models. Its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms and developing therapeutic interventions. Recent findings suggest that it may have anti-inflammatory and antioxidant properties, which could be harnessed for treating conditions such as neurodegenerative diseases and cardiovascular disorders.

In conclusion, Acetamide, N-[4-(2-aminoethoxy)phenyl]-, with its CAS number 50714-66-4, stands as a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its continued exploration will undoubtedly contribute to advancements in medicine, materials science, and beyond.

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